Tropantiol

Descripción

Historical Context and Significance of Tropane (B1204802) Derivatives in Neuroimaging

Tropane alkaloids, natural products found in plants like Solanaceae and Erythroxylaceae, have a long history dating back to prehistoric times, with early uses in traditional medicine. nih.govacs.orgwikipedia.orgmdpi.com These compounds are characterized by a distinctive bicyclic 8-azabicyclo[3.2.1]octane ring system. wikipedia.orgmdpi.com Historically significant tropanes include atropine (B194438) and scopolamine, used in ancient medicine, and cocaine, known for its anesthetic properties and other applications. nih.gov

The pharmacological relevance of tropane derivatives extends to their ability to modulate monoamine transporters, including the dopamine (B1211576) transporter. acs.org This interaction forms the basis for their utility in neuroimaging. The development of radiolabeled tropane derivatives has provided powerful tools for visualizing the dopaminergic system in vivo using techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). researchgate.netnih.gov Radioligands like [11C]raclopride, used for imaging dopamine D2 receptors, and [123I]-FP-CIT, a widely used DAT ligand, exemplify the application of labeled compounds in this field. researchgate.netneurology.orgmdpi.com The success of these agents paved the way for the investigation of other tropane derivatives, including those incorporating technetium-99m (99mTc), a readily available and cost-effective radionuclide for SPECT imaging. nih.gov

Overview of Tropantiol as a Ligand for Dopamine Transporter Imaging

This compound is a synthetic tropane derivative specifically designed to serve as a ligand for the dopamine transporter. It is the key chelating agent in the radiopharmaceutical [99mTc]TRODAT-1, a widely studied tracer for SPECT imaging of the presynaptic dopamine transporter in the brain. nih.govneurology.orgpatsnap.comresearchgate.netcolab.wsdntb.gov.uaresearchgate.netnih.govinvivochem.com

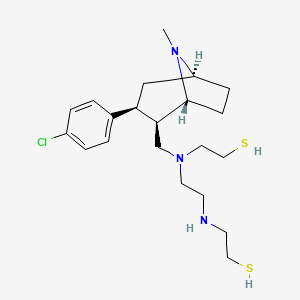

The chemical structure of this compound (C21H34ClN3S2) incorporates the tropane core modified with functional groups that facilitate chelation with the [99mTc]TcO3+ center core. patsnap.comnih.govacs.orgottokemi.com This complexation is typically achieved through the incorporation of bis-(aminoethanethiol) units. patsnap.comacs.org The resulting radiocomplex, [99mTc]TRODAT-1, exhibits high specific binding to dopamine transporters, particularly concentrated in the basal ganglia, including the striatum (caudate and putamen). researchgate.netnih.govpatsnap.comnih.gov

Preclinical studies have investigated the pharmacological characteristics of [99mTc]TRODAT-1 in various animal models, including rats, rabbits, and monkeys. patsnap.comnih.gov These studies have evaluated parameters such as brain uptake, the ratio of uptake in the striatum compared to the cerebellum (ST/CB ratio), and blood clearance kinetics. patsnap.comnih.gov For instance, studies in rats showed moderate initial brain uptake and selective uptake in the striatal area. patsnap.comnih.gov Specific uptake in the striatum could be blocked by pretreatment with competing DAT binding agents like β-CIT, but not by noncompeting ligands such as haldol, confirming the selectivity for the dopamine transporter. patsnap.comnih.govacs.org

Data from preclinical studies highlight the binding characteristics and biodistribution of [99mTc]TRODAT-1:

| Animal Model | Time Post-Injection | Brain Uptake (%ID/organ) | Striatal Uptake (%ID/g) | Striatal/Cerebellar (ST/CB) Ratio |

| Rat | 2 min | 0.28 | 0.193 | - |

| Rat | 60 min | - | 0.142 | 2.4 nih.gov, 2.8 patsnap.com |

| Rat | 120 min | - | 0.136 | 4.45 nih.gov |

| Rat | 240 min | - | - | 2.45 nih.gov |

| Monkey | - | - | - | 1.56-2.0 (SPECT imaging) nih.gov |

The complexation of this compound with 99mTc can lead to the formation of diastereomers, which have been shown to exhibit different binding affinities for dopamine transporters and distinct localization properties within the striatum. patsnap.com This stereochemical aspect is an important consideration in the development and application of [99mTc]TRODAT-1.

Scope and Research Imperatives in this compound Science

The primary scope of this compound in radiopharmaceutical science is its use as the ligand for [99mTc]TRODAT-1, a SPECT imaging agent for assessing the integrity of the presynaptic dopaminergic system. This is particularly relevant in the context of neurodegenerative diseases like Parkinson's disease, where there is a progressive loss of dopaminergic neurons and a corresponding reduction in DAT density in the striatum. researchgate.netnih.govmdpi.compatsnap.comresearchgate.net

Research findings have demonstrated that [99mTc]TRODAT-1 SPECT imaging can differentiate between patients with Parkinson's disease and healthy individuals based on the pattern and level of tracer uptake in the striatum. researchgate.net Reduced striatal uptake, particularly in the posterior putamen, correlates with the loss of dopaminergic neurons and the severity of clinical symptoms in PD. nih.govmdpi.comresearchgate.net The use of [99mTc]TRODAT-1 SPECT-CT has been shown to influence diagnostic and therapeutic management in patients with parkinsonism. researchgate.net

Current research imperatives in this compound science are largely focused on optimizing the preparation and application of [99mTc]TRODAT-1. This includes the development of simplified and efficient kit formulations for radiolabeling, aiming for high radiochemical purity and yield with reduced amounts of the this compound ligand for routine clinical use. patsnap.com Ongoing studies continue to explore the correlation between quantitative [99mTc]TRODAT-1 uptake in specific basal ganglia sub-regions and the clinical manifestations and progression of Parkinson's disease. nih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

2-[2-[[3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]methyl-(2-sulfanylethyl)amino]ethylamino]ethanethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34ClN3S2/c1-24-18-6-7-21(24)20(15-25(11-13-27)10-8-23-9-12-26)19(14-18)16-2-4-17(22)5-3-16/h2-5,18-21,23,26-27H,6-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZLFSOZSLFKJKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1C(C(C2)C3=CC=C(C=C3)Cl)CN(CCNCCS)CCS | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34ClN3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50940523 | |

| Record name | 2-({2-[{[3-(4-Chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]methyl}(2-sulfanylethyl)amino]ethyl}amino)ethane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50940523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189950-11-6 | |

| Record name | 2-({2-[{[3-(4-Chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]methyl}(2-sulfanylethyl)amino]ethyl}amino)ethane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50940523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Derivatization of Tropantiol for Radiopharmaceutical Applications

Precursor Synthesis Methodologies for Tropantiol Ligands

The synthesis of this compound ligands, which are the chelating agents for the technetium-99m radionuclide, typically involves the construction or modification of a tropane (B1204802) core structure and the introduction of a chelating moiety. This compound itself is a tropane derivative featuring a bis(aminoethanethiol) or N2S2 chelating system appended to the tropane scaffold. americanelements.commpbio.com The synthesis of such ligands can involve stepwise reactions to attach the aminoethanethiol (B8698679) units to the tropane core. americanelements.com The tropane derivative portion can be synthesized through various organic chemistry methodologies, potentially involving modifications at positions like the C-2 of the tropane ring. sjaswantlalcompany.com The resulting this compound ligand acts as a chelating agent capable of binding to a metal center, such as the [99mTc]TcO3+ core. americanelements.commpbio.comwikipedia.org

Stereoselective Synthesis Approaches for this compound Derivatives

Stereochemistry plays a significant role in the biological activity and targeting specificity of tropane derivatives like this compound. The tropane core itself contains chiral centers, and the attachment of the chelating group can introduce additional stereoisomers. nih.gov Studies have shown that the radiolabeling of this compound with 99mTc can result in a mixture of two radiolabeled species, which have been identified as diastereoisomers. americanelements.com These diastereoisomers can exhibit different binding affinities for dopamine (B1211576) transporters and distinct biodistribution properties in the brain. americanelements.com Therefore, stereoselective synthesis approaches are important in preparing this compound derivatives to control the formation of specific stereoisomers with desired biological characteristics. While specific methods for the stereoselective synthesis of this compound were not detailed in the search results, general strategies for achieving stereoselectivity in organic synthesis, such as reductive amination under controlled stereochemical conditions, the use of chiral auxiliaries or catalysts, and diastereomeric resolution techniques, are relevant concepts in the preparation of such complex molecules.

Protective Group Strategies in this compound Synthesis

The synthesis of complex organic molecules like this compound, which contain multiple functional groups (e.g., amines, thiols, alcohols), often necessitates the use of protective group strategies. A protective group is a temporary derivative of a functional group that is introduced to prevent unwanted reactions during specific synthetic steps. After the desired transformations have been completed, the protective group is selectively removed to regenerate the original functional group. The choice of protective groups depends on the reactivity of the functional group being protected, the reaction conditions of subsequent steps, and the ease of installation and removal. While the specific protective groups used in the synthesis of this compound were not explicitly mentioned, the presence of reactive thiol and amine functionalities in the bis(aminoethanethiol) chelating moiety suggests that appropriate protection and deprotection strategies would be essential during the multi-step synthesis of the ligand to ensure high yields and purity. americanelements.comnih.gov Orthogonal protection strategies, which allow for the selective removal of different protective groups under distinct conditions, could be particularly valuable in the synthesis of molecules with multiple identical or similar functional groups.

Radiosynthetic Methodologies for Technetium-99m-Labeled this compound ([99mTc]Tc-TRODAT-1)

The radiosynthesis of [99mTc]Tc-TRODAT-1 involves the labeling of the this compound ligand with the radioisotope Technetium-99m. This process typically utilizes the readily available [99mTc]pertechnetate eluted from a 99Mo/99mTc generator. flybase.orgdsmz.de The technetium-99m needs to be in a suitable oxidation state to form a stable complex with the N2S2 chelating system of this compound, usually the Tc(V)-oxo core. mpbio.com

Direct Radiolabeling Techniques

Direct radiolabeling of the this compound ligand with [99mTc]pertechnetate is a common approach. This method typically involves the reduction of [99mTc]pertechnetate (TcO4-, Tc(VII)) in the presence of the ligand and a reducing agent, most commonly stannous chloride (SnCl2). The stannous chloride reduces the pertechnetate (B1241340) to a lower oxidation state, allowing it to coordinate with the chelating atoms (nitrogen and sulfur) of the this compound ligand to form the [99mTc]Tc-TRODAT-1 complex. Direct binding of this compound to 99mTc with a labeling efficiency of around 70% has been reported.

Ligand-Exchange Radiolabeling Protocols

Ligand-exchange reactions are also employed for the radiosynthesis of [99mTc]Tc-TRODAT-1. This method involves the formation of a labile complex between [99mTc] and a weak chelating agent, which is then displaced by the higher-affinity this compound ligand. Common weak chelating agents used in this context include glucoheptonate or tricine. For instance, a formulation might use sodium glucoheptonate as the ligand exchange agent and stannous chloride as the reducing agent. The weak chelating agents play a significant role in the labeling process and can influence the in vivo stability of the final [99mTc]Tc-TRODAT-1 complex. Using both glucoheptonate and EDTA in the preparation has been found to be advantageous for achieving high radiochemical purity and stability.

Kit Formulation Development for On-Site Radiosynthesis

To facilitate the convenient and reproducible preparation of [99mTc]Tc-TRODAT-1 at radiopharmacies or clinical sites, lyophilized kit formulations have been developed. These kits typically contain the pre-weighed amounts of the this compound ligand (often as the hydrochloride salt), a reducing agent (e.g., stannous chloride), and potentially co-ligands or stabilizers (e.g., sodium glucoheptonate, disodium (B8443419) EDTA, mannitol). americanelements.com

An improved one-vial lyophilized kit formulation has been reported, containing 10 µg of TRODAT-1 ligand, 32 µg of SnCl2, 10 mg of sodium glucoheptonate, and 840 µg of disodium EDTA. americanelements.com This formulation allows for the preparation of [99mTc]Tc-TRODAT-1 with radiolabeling yields typically greater than 90% upon reconstitution with [99mTc]pertechnetate solution and heating.

Different kit compositions and preparation methods have been explored to optimize radiochemical purity, yield, and reproducibility. For example, some in-house preparations have involved autoclaving the kit components with [99mTc]pertechnetate, while others utilize heating in a boiling water bath. Purification steps, such as using Sep-Pak cartridges, can also be incorporated to achieve high radiochemical purity.

The development of simplified, single-vial, freeze-dried kit formulations has significantly improved the feasibility of preparing [99mTc]Tc-TRODAT-1 for routine clinical use. These kits aim to minimize manual errors and provide a reliable source of the radiotracer.

Example Kit Formulation Composition

| Component | Amount per Vial | Role in Radiosynthesis |

| TRODAT-1 Ligand | 10 µg | Chelating agent for 99mTc |

| SnCl2 | 32 µg | Reducing agent for [99mTc]pertechnetate |

| Sodium Glucoheptonate | 10 mg | Ligand exchange agent, improves solubility |

| Disodium EDTA | 840 µg | Co-ligand, improves stability and purity |

Based on information from References americanelements.com. Note that specific amounts may vary between formulations.

Radiolabeling Conditions (Example)

| Parameter | Condition |

| [99mTc] Source | [99mTc]pertechnetate (Na99mTcO4) in saline |

| Volume | 0.5 - 2 mL |

| Activity | ≤ 1110 MBq (30 mCi) |

| pH of final soln | 4.5 - 5.0 |

| Heating | 100°C for 30 minutes or Autoclaving |

| Radiochemical Yield | > 90% |

Based on information from References. Specific conditions may vary.

Optimization of Radiosynthetic Parameters

Influence of Reaction Reagents and Ligand Concentration

The choice and concentration of reaction reagents significantly impact the radiolabeling efficiency of tropane derivatives like this compound. In the case of ⁹⁹mTc-labeling, a reducing agent is typically required to reduce pertechnetate (⁹⁹mTcO₄⁻) to a lower oxidation state that can be chelated by the ligand. Stannous chloride (SnCl₂) is a commonly used reducing agent in the preparation of ⁹⁹mTc-radiopharmaceuticals. patsnap.com The amount of SnCl₂ needs to be carefully optimized; insufficient amounts may lead to incomplete reduction and lower labeling yields, while excessive amounts can potentially cause side reactions or reduce the radiochemical purity.

The concentration of the this compound ligand is another critical parameter. A study on the optimization of a one-vial kit formulation for [⁹⁹mTc]Tc-TRODAT-1 identified appropriate amounts of various ingredients to achieve greater than or equal to 90% radiolabeling yields. patsnap.com The formulation that demonstrated the most consistent and reliable results contained 10 µg of TRODAT-1 ligand. patsnap.com This highlights that even small quantities of the ligand can be sufficient for efficient radiolabeling when other parameters are optimized. The reduction in free ligand concentration from 200 µg to 10 µg in this optimized formulation suggests that a balance is needed to ensure sufficient ligand for complexation without causing issues related to excess unreacted ligand. patsnap.com

Optimized Kit Formulation for [⁹⁹mTc]Tc-TRODAT-1 patsnap.com:

| Ingredient | Amount |

| TRODAT-1 (Ligand) | 10 µg |

| SnCl₂ | 32 µg |

| Sodium Glucoheptonate | 10 mg |

| Disodium EDTA | 840 µg |

This specific formulation, when reconstituted with [⁹⁹mTc]pertechnetate, aimed for high radiolabeling yields, demonstrating the interplay between ligand concentration and other components like the reducing agent and excipients. patsnap.com

Effects of pH and Temperature on Radiolabeling Yields

The pH of the reaction mixture plays a vital role in the complexation of the radioisotope with the ligand. For [⁹⁹mTc]Tc-TRODAT-1, the optimized kit formulation results in a final solution pH value of 4.5-5.0 upon reconstitution with [⁹⁹mTc]pertechnetate. patsnap.com This slightly acidic pH range is favorable for the efficient complexation of ⁹⁹mTc with the TRODAT-1 ligand. Variations in pH outside the optimal range can lead to decreased radiochemical yields and the formation of radiochemical impurities, such as hydrolyzed reduced technetium.

Temperature is another factor influencing the rate and yield of the radiolabeling reaction. While specific temperature optimization data for this compound itself might be embedded within studies of its radiolabeled derivatives, research on other tropane-based radiopharmaceuticals provides relevant insights. For instance, in the radiosynthesis of [¹⁸F]FP-CIT, a different tropane derivative, varying the reaction temperature between 50 °C and 120 °C for the ¹⁸F-fluorination step was investigated. nih.gov Optimal synthesis conditions for manual synthesis were found to be 100 °C for 20 minutes, yielding a decay-corrected radiochemical yield of 52.2 ± 4.5%. nih.gov This suggests that elevated temperatures can be necessary to drive the radiolabeling reaction to completion within a reasonable timeframe, although the optimal temperature is highly dependent on the specific radiochemistry and ligand involved.

Radiochemical Purity Enhancement Strategies

Achieving high radiochemical purity is essential for the safety and efficacy of radiopharmaceuticals. Radiochemical impurities, such as unreacted radioisotope, hydrolyzed reduced radioisotope, or radiolabeled by-products, can lead to increased background activity and suboptimal targeting, affecting image quality and potentially increasing radiation dose to non-target organs.

Several strategies are employed to enhance the radiochemical purity of tropane-based radiopharmaceuticals after the initial labeling reaction. Purification methods are commonly utilized to separate the desired radiolabeled product from impurities. High-performance liquid chromatography (HPLC) is a widely used technique for the purification and quality control of radiopharmaceuticals, providing high resolution separation of the radiolabeled compound from structurally similar impurities. nih.govnih.govnih.govmdpi.com

Solid-phase extraction (SPE) is another valuable technique for purification, offering a faster and simpler alternative to HPLC for certain applications. helsinki.fiorcid.org SPE can be used to remove ionic impurities, excess reagents, and some by-products.

For example, in the synthesis of [¹²³I]PSMA-p-IB, a radiochemical purity of >99.50% was achieved after a purification procedure, validated by radio-iTLC and radio-HPLC techniques. mdpi.com Similarly, [¹³¹I]-labeled tropane analogs with a radiochemical purity of >99% were obtained via radioiodine-destannylation reaction. nih.gov The development of a ⁹⁹mTc-labeled deuterated tropane derivative, [⁹⁹mTc]Tc-TRODAT-d₄, also reported achieving a radiochemical purity of >90%. nih.gov

Molecular Structure, Stereochemistry, and Conformational Analysis of Tropantiol and Its Radiometal Complexes

Stereochemical Considerations in Tropantiol Synthesis and Function

Stereochemistry plays a crucial role in the synthesis and function of this compound. The synthesis of compounds with defined stereochemistry often involves stereoselective reactions, potentially utilizing metal catalysts or organocatalysts to favor the formation of specific diastereomers. The stereochemical configuration of this compound, specifically the (1R,2R,3S,5S) configuration of the azabicyclo[3.2.1]octane core and the stereochemistry of the side chain, is critical for its interaction with biological targets, such as dopamine (B1211576) transporters. chemspider.compatsnap.com Control over stereochemical purity is essential in the synthesis of such compounds, often monitored using techniques like chiral HPLC or NMR.

Structural Characterization of this compound Radiometal Complexes

When this compound acts as a chelating agent, it forms complexes with metal ions, including radiometals like ⁹⁹mTc. invivochem.compatsnap.com The structural characterization of these complexes is vital to understand their properties and behavior. Techniques such as X-ray crystallography, NMR spectroscopy, and theoretical methods like Density Functional Theory (DFT) are employed for this purpose. patsnap.comnih.govrsc.org

Elucidation of Coordination Geometries

The coordination geometry of the radiometal center within the this compound complex is determined by the nature of the metal ion, its oxidation state, and the donor atoms provided by the this compound ligand. This compound contains nitrogen and sulfur donor atoms in its structure. chemspider.com For ⁹⁹mTc complexes of this compound (specifically [⁹⁹mTc]TRODAT-1), X-ray structures have shown a pseudo-square-pyramidal structure around the metal center with a [ReVO]³⁺N₂S₂ core (for the rhenium analog, which is often used for structural studies due to the short half-life of ⁹⁹mTc), where oxygen occupies the apical position and the N-alkyl substitution is in a syn-configuration relative to the metal-oxo bond. patsnap.com The coordination number and geometry are influenced by factors such as steric effects of the ligands and electron-electron repulsions. libretexts.org

Diastereomeric Purity and Separation Techniques

Complexation of a metal ion with a chiral ligand like this compound can lead to the formation of diastereomers. patsnap.com For example, [⁹⁹mTc]TRODAT-1 forms at least two diastereomers after complexing with a metal(V)-oxo center. patsnap.com These diastereomers can exhibit different binding affinities to biological targets and distinct pharmacokinetic properties. patsnap.com Therefore, achieving high diastereomeric purity and developing effective separation techniques are important for the development of radiopharmaceuticals. While the search results mention the existence of diastereomers and their different properties, specific details on the separation techniques for this compound radiometal complex diastereomers were not extensively provided. However, general techniques for separating diastereomers can include chromatography (e.g., HPLC) or crystallization.

Conformational Dynamics of this compound and its Chelates

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 10670183 |

| Technetium-99m | 5351119 |

| Rhenium | 23945 |

| Stannous Chloride | 6266 |

| Sodium Glucoheptonate | 160911 |

| Disodium (B8443419) EDTA | 6046 |

Data Tables

Based on the provided information, a table summarizing the key properties of this compound and its ⁹⁹mTc complex can be presented:

| Property | This compound | [⁹⁹mTc]TRODAT-1 Complex |

| Molecular Formula | C₂₁H₃₄ClN₃S₂ chemspider.com | N/A (Complex with ⁹⁹mTc) |

| Average Mass | 428.094 g/mol chemspider.com | N/A |

| Defined Stereocenters | 4 chemspider.com | Present (due to chiral ligand) patsnap.com |

| Chelating Ability | Yes invivochem.com | N/A |

| Metal Center | N/A | ⁹⁹mTc patsnap.com |

| Coordination Geometry | N/A | Pseudo-square-pyramidal (for M=Re) patsnap.com |

| Diastereomers Formed | N/A | At least two patsnap.com |

| Biological Target Affinity | Binds to dopamine transporters patsnap.com | Exhibits specific binding patsnap.com |

| Stability (Radiolabeling) | N/A | Stable for several hours patsnap.com |

Coordination Chemistry of Tropantiol with Radiometals

Redox Chemistry in Technetium-99m Complexation

The complexation of Technetium-99m with ligands like Tropantiol is heavily reliant on redox chemistry. 99mTc is typically obtained from a 99Mo/99mTc generator in the form of pertechnetate (B1241340) ([99mTc]TcO4-), where technetium is in the +7 oxidation state researchgate.netmdpi.com. For complex formation with most chelating agents, including this compound, technetium must be reduced to a lower oxidation state, commonly +5 or +3 researchgate.net. Stannous chloride (SnCl2) is a widely employed reducing agent in the preparation of 99mTc-labeled radiopharmaceuticals, facilitating this crucial reduction step researchgate.netnih.gov. The efficiency and outcome of the complexation reaction, including the final oxidation state of technetium and the radiochemical yield, are influenced by the choice of reducing agent, the specific ligand, and the reaction conditions such as pH researchgate.net. The reduction of Tc(VII) to a lower, more reactive oxidation state is a prerequisite for the formation of stable coordination complexes with high radiochemical purity researchgate.net.

Theoretical and Computational Chemistry of Tropantiol and Its Radiometal Complexes

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical (QM) studies are fundamental in computational chemistry for investigating the electronic structure and reactivity of molecules. [ResearchGate 2, Argonne Careers 6, MDPI 16, EPFL 17, ResearchGate 27, ResearchGate 28, TU Eindhoven 31, ResearchGate 37, Scientific Research Publishing 38, CECAM 34, UiT 35, PRX Quantum 46] These methods, including approaches like Density Functional Theory (DFT), can provide detailed information about molecular geometries, charge distributions, energy levels, and reaction pathways. [Argonne Careers 6, MDPI 16, EPFL 17, Scientific Research Publishing 38] Understanding the electronic structure is critical for predicting chemical behavior and properties.

While general applications of QM to various chemical systems are widely reported, specific published quantum mechanical studies focused solely on the electronic structure and reactivity of the isolated Tropantiol molecule were not identified in the reviewed literature. However, given this compound's structure, which includes a tropane (B1204802) bicyclic system and flexible dithiol-containing arms, QM calculations would be valuable for characterizing the electronic properties of these distinct moieties and understanding their potential for interaction, particularly the sulfur atoms involved in chelating radiometals. Such studies could explore the frontier molecular orbitals, electrostatic potential surfaces, and possible tautomeric forms or protonation states relevant to its behavior in different environments and its complexation chemistry.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are powerful computational tools used to explore the dynamic behavior and conformational landscape of molecules over time. [Frontiers 4, ResearchGate 5, Frontiers 10, bioRxiv 11, OSTI 12, CD ComputaBio 12, SlideShare 19, Portal 39] By simulating the movements of atoms based on defined force fields, MD can provide insights into molecular flexibility, the relative stabilities of different conformers, and transitions between them. [CD ComputaBio 12, SlideShare 19] Enhanced sampling techniques can be employed to overcome energy barriers and efficiently explore a wider range of conformational space. [bioRxiv 11, OSTI 12]

No specific published MD simulation studies focused exclusively on the conformational sampling of the isolated this compound molecule were found in the search results. However, this compound possesses flexible regions, particularly the linker chain containing the thiol groups. MD simulations would be beneficial in characterizing the conformational ensemble of this flexible linker and the relative orientations of the chelating moiety and the tropane core. This conformational flexibility is likely important for its ability to bind to the dopamine (B1211576) transporter and to chelate radiometals. MD simulations would also be crucial for studying the dynamics of this compound or its radiometal complexes when interacting with biological targets like the dopamine transporter, accounting for the protein's flexibility and the surrounding environment.

Ligand-Protein Docking Studies for Dopamine Transporter Interactions

Ligand-protein docking is a widely used computational technique to predict the preferred binding orientation (pose) and affinity of a small molecule ligand to a protein target. [bioRxiv 10, PMC 5, Frontiers 4, ResearchGate 7, bioRxiv 20] This method is particularly relevant for understanding the interactions of pharmaceutical compounds and radiopharmaceuticals with their biological targets. The dopamine transporter (DAT) is a key target for this compound, specifically in its radiolabeled form, [99mTc]TRODAT-1, which is used for DAT imaging. [Patsnap Synapse 36, PMC 6, PLOS One 15, PubMed 21, Ganesh Diagnostic 33, PubMed 41]

Studies have utilized computational docking to investigate the binding of various ligands, including dopamine, MPP+, and cocaine analogs, to the dopamine transporter, providing insights into binding sites and interaction modes. [bioRxiv 10, PMC 5, Frontiers 4, ResearchGate 7, bioRxiv 20] These studies have shown that tropane-based pharmacophores can bind to the central substrate site of DAT. [PMC 5] While direct docking studies specifically detailing the interaction of uncomplexed this compound with DAT were not explicitly found, research on [99mTc]TRODAT-1 has demonstrated that different diastereomers of the radiometal complex exhibit varying binding affinities to dopamine transporters. [Patsnap Synapse 36, ACS Publications 22] This finding strongly suggests that computational approaches, including docking and potentially more advanced simulations, have been employed to elucidate the structural basis for these differences in binding affinity and to understand how the complex interacts with the DAT binding site. Computational docking would be a logical first step in such investigations to predict plausible binding poses for this compound and its radiometal complexes within the DAT binding pocket.

Structure-Activity Relationship (SAR) Modeling via Computational Approaches

Structure-Activity Relationship (SAR) modeling aims to correlate the structural features of a series of compounds with their observed biological activity. Computational approaches to SAR leverage theoretical descriptors and computational methods to build predictive models that can guide the design of new compounds with improved properties. [UiT 35, Medicines for Malaria Venture 26] These methods can include quantum chemical calculations, molecular descriptors, and machine learning techniques.

Specific published computational SAR studies focused on a series of this compound derivatives were not identified in the reviewed literature. However, the principle of computational SAR is highly relevant to the development of DAT ligands based on the tropane scaffold. Given that [99mTc]TRODAT-1, formed from this compound, exists as diastereomers with differing affinities for the dopamine transporter [Patsnap Synapse 36, ACS Publications 22], computational SAR could be applied to understand how subtle structural variations, including the stereochemistry of the tropane core and the configuration of the radiometal complex, influence binding affinity and selectivity for DAT. Such studies could involve calculating and analyzing molecular properties of different this compound analogs and their complexes to identify key determinants of activity, thereby informing the design of novel radiopharmaceuticals or therapeutic agents targeting the dopamine transporter.

Force Field Development and Validation for this compound Systems

Molecular mechanics force fields are essential components of MD simulations, providing the mathematical description of the potential energy of a molecular system based on the positions of its atoms. [PLOS One 22, PubMed Central 25, PLOS 29, Parameter Files 30, ResearchGate 47] Accurate force fields are crucial for obtaining reliable simulation results. Force field development involves deriving parameters (e.g., bond lengths, angles, dihedrals, non-bonded interactions) that reproduce experimental data or high-level quantum mechanical calculations. [Ambermd.org 18, ResearchGate 47] Validation involves testing the force field's ability to accurately predict properties for systems not included in the training set. [PLOS One 22, PubMed Central 25, PLOS 29]

Mechanistic Investigations of Tropantiol Based Radiopharmaceuticals at the Molecular and Cellular Level

Molecular Binding Kinetics and Thermodynamics of [99mTc]Tc-TRODAT-1 to Dopamine (B1211576) Transporters

The binding of [99mTc]Tc-TRODAT-1 to dopamine transporters is characterized by specific kinetic and thermodynamic parameters. In vitro binding studies have been conducted to quantify the affinity of the free ligand, TRODAT-1, and its nonradioactive rhenium derivative, Re-TRODAT-1, for dopamine transporters. These studies reported Ki values of 9.7 nM for the free ligand and 14.1 nM for Re-TRODAT-1, indicating a high binding affinity to DAT nih.govresearchgate.net. The binding is selective to dopamine transporters, which are concentrated in the striatal region of the brain. nih.gov

Kinetic modeling studies using dynamic SPECT imaging in nonhuman primates have further characterized the in vivo binding of [99mTc]Tc-TRODAT-1. These studies allow for the estimation of binding potential and kinetic rate constants, providing insights into the dynamic interaction of the radiotracer with DAT in the living brain. snmjournals.orgresearchgate.netnih.gov The results indicate that [99mTc]Tc-TRODAT-1 localizes in the striatum with a slower washout rate compared to other brain regions. snmjournals.orgresearchgate.net

Identification of Specific Molecular Targets and Binding Sites

The primary molecular target of [99mTc]Tc-TRODAT-1 is the dopamine transporter (DAT). amegroups.orgplos.orgresearchgate.net The DAT is a membrane protein located on the presynaptic terminals of dopaminergic neurons, playing a crucial role in the reuptake of dopamine from the synaptic cleft. plos.orgmdpi.com [99mTc]Tc-TRODAT-1, being a tropane (B1204802) derivative with a structure similar to cocaine, competes for the same binding sites on the dopamine transporter. rsc.orgacsmedchem.org

Studies using nonradioactive rhenium derivatives, such as Re-TRODAT-1, have aided in elucidating the structural interaction with the transporter. X-ray crystallography of Re-TRODAT-1 complexes revealed a pseudo-square-pyramidal structure around the metal center, with the N-alkyl substitution in a syn-configuration to the oxo-rhenium bond. patsnap.comnih.gov This structural information provides insights into how the tropane core and the chelating moiety interact with the DAT binding site.

Cellular Uptake, Retention, and Efflux Mechanisms in in vitro Model Systems

Cellular studies, often utilizing in vitro model systems, are essential to understand the mechanisms governing the uptake, retention, and efflux of [99mTc]Tc-TRODAT-1. While specific detailed data on in vitro cellular uptake and efflux mechanisms for [99mTc]Tc-TRODAT-1 were not extensively detailed in the search results, the general principles for brain imaging tracers targeting membrane transporters apply.

Radiotracers designed to image CNS targets must cross the blood-brain barrier (BBB) and interact with their specific targets on neuronal cell membranes. iaea.org The uptake and retention of [99mTc]Tc-TRODAT-1 in the striatum, where DAT is highly expressed, demonstrate its ability to cross the BBB and bind to its target. nih.govamegroups.org The high retention in the striatal region is indicative of specific binding to DAT, while faster washout from other brain regions suggests lower or non-specific binding. snmjournals.orgresearchgate.net

Diastereomer-Specific Binding Affinities and Pharmacological Profiles

[99mTc]Tc-TRODAT-1 can exist as diastereomers due to the chiral centers in the molecule and the coordination with the technetium center. patsnap.comnih.gov Studies have shown that these diastereomers can display different binding affinities for dopamine transporters and distinct properties in terms of localization in the striatum. patsnap.comnih.gov

HPLC separation of [99mTc]Tc-TRODAT-1 has identified at least two major diastereomers, designated as peak A (2A) and peak B (2B). nih.gov Biodistribution studies in rats revealed differences in their specific uptake in the striatum. Diastereomer 2B showed a higher striatum/cerebellum ratio compared to 2A. nih.gov

In vitro binding assays corroborated these findings, demonstrating higher binding affinity for dopamine transporters for the analogous rhenium complex 3B (corresponding to 2B) compared to 3A (corresponding to 2A). The Ki values were reported as 13.87 nM for 3A and 8.42 nM for 3B. patsnap.comnih.gov This highlights the importance of considering the specific diastereomer composition for optimal targeting of DAT.

| Diastereomer (Rhenium Analog) | In Vitro Binding Affinity (Ki, nM) |

| 3A (corresponding to [99mTc]Tc-TRODAT-1 Peak A) | 13.87 patsnap.comnih.gov |

| 3B (corresponding to [99mTc]Tc-TRODAT-1 Peak B) | 8.42 patsnap.comnih.gov |

Analytical Methodologies for Characterizing Tropantiol and Its Radiometal Complexes

Mass Spectrometric Analysis for Compound Identification

Mass spectrometry (MS) is a powerful analytical technique used to identify and characterize organic molecules, including thiols and their metal complexes, based on their mass-to-charge ratio (m/z) and fragmentation patterns nih.govnih.govrsc.orgacs.orgfrontiersin.org. For Tropantiol, MS analysis is typically employed to confirm its molecular weight and elemental composition, as well as to elucidate its structure through the analysis of fragment ions ottokemi.comnih.govpharmacompass.comchemspider.com.

When this compound forms complexes with radiometals, MS becomes particularly valuable for characterizing these complexes. While direct MS analysis of radioactive compounds can present technical challenges, non-radioactive isotopes of the target metals are often used as surrogates to study the complexation chemistry and obtain representative MS data ubc.camdpi.comnih.govresearchgate.netpatsnap.com. Techniques such as electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) are commonly used for analyzing such complexes nih.govnih.govrsc.orgacs.orgfrontiersin.orgubc.camdpi.com.

MS analysis of this compound and its radiometal complexes can provide information on:

Molecular Ion: Detection of the protonated or deprotonated molecular ion ([M+H]⁺ or [M-H]⁻) confirms the molecular weight of this compound or its complex. For a radiometal complex, the observed m/z corresponds to the combined mass of this compound and the chelated metal ion, considering the charge state.

Fragmentation Pattern: Collision-induced dissociation (CID) or other fragmentation techniques can break down the molecule or complex into smaller ions. The pattern of these fragment ions provides structural information about the ligand and how the metal is coordinated frontiersin.org. For example, fragments corresponding to the loss of specific parts of the this compound molecule or the release of the metal ion can be observed.

Complex Stoichiometry: By analyzing the mass of the intact complex, the stoichiometry of the metal-ligand interaction (e.g., 1:1 metal:ligand ratio) can be determined ubc.ca.

Purity Assessment: MS can be used in conjunction with chromatographic techniques like liquid chromatography (LC-MS) to assess the purity of this compound and its radiometal complexes, identifying impurities or byproducts frontiersin.orgnih.gov. LC-MS allows for the separation of different species before they enter the mass spectrometer, providing mass information for each separated component nih.govacs.orgnih.gov.

An example of MS data for this compound might include a prominent peak corresponding to the protonated molecular ion [C₂₁H₃₄ClN₃S₂ + H]⁺ at m/z ≈ 428.19. Fragmentation could yield characteristic ions related to the tropane (B1204802) core, the chlorophenyl group, and the thiol-containing side chain.

For a radiometal complex, such as with ⁹⁹mTc (Technetium-99m), using a stable isotope like Rhenium (Re) as a surrogate is a common practice for MS characterization patsnap.com. The MS spectrum of a Re-Tropantiol complex would show a molecular ion peak corresponding to [Re-Tropantiol + H]⁺ or similar adducts, with an m/z reflecting the mass of Rhenium and this compound. Fragmentation would provide insights into the coordination environment of the metal. Studies have shown that this compound can form complexes with a metal(V)-oxo core, exhibiting a pseudo-square-pyramidal structure patsnap.com.

Table 1: Illustrative Mass Spectrometry Data for this compound

| Ion Species | m/z (Theoretical) | Proposed Assignment |

| [this compound + H]⁺ | 428.19 | Protonated molecular ion of this compound |

| [this compound - H]⁻ | 426.18 | Deprotonated molecular ion of this compound |

| Fragment 1 | [Specific m/z] | Characteristic fragment of this compound |

| Fragment 2 | [Specific m/z] | Characteristic fragment of this compound |

Note: Theoretical m/z values are based on the monoisotopic mass of this compound (427.188268) chemspider.com and standard proton/electron masses. Actual observed values may vary slightly depending on the instrument and ionization method.

Radiometric Assays for Quantification and Stability Determination

Radiometric assays are indispensable for the quantitative analysis of radiolabeled this compound and its radiometal complexes and for evaluating their stability in various environments nih.govdrugtargetreview.comrevvity.commdpi.comcreative-enzymes.comrsc.orgresearchgate.netnih.gov. These assays measure the radioactivity emitted by the radionuclide incorporated into the molecule, providing a highly sensitive method for detection and quantification, even at very low concentrations typical of radiotracer studies drugtargetreview.commdpi.comcreative-enzymes.com.

Key applications of radiometric assays for this compound radiometal complexes include:

Radiochemical Purity Determination: High-performance liquid chromatography (HPLC) coupled with a radio-detector (radio-HPLC) is a standard technique for assessing the radiochemical purity of the labeled complex frontiersin.orgnih.govacs.orgresearchgate.netresearchgate.net. This method separates the radiolabeled complex from free radiometal or other radioactive impurities, and the radioactivity of each component is measured. A high radiochemical purity is essential for accurate biological studies.

Quantification of Radiolabeling Yield: Radiometric measurements are used to determine the efficiency of the radiolabeling reaction, indicating the percentage of the total radioactivity that has been successfully incorporated into this compound to form the desired complex ubc.caresearchgate.net.

In Vitro Stability Studies: Assessing the stability of the radiometal complex in biological media (e.g., serum, plasma, buffer solutions) is critical for predicting its behavior in vivo rsc.orgacs.orgresearchgate.netresearchgate.net. Stability is typically evaluated by incubating the radiolabeled complex in the medium at physiological temperature (e.g., 37°C) over time and analyzing the intact complex and potential degradation products using radio-HPLC or thin-layer chromatography (radio-TLC) followed by radiometric detection rsc.orgresearchgate.netresearchgate.net. The percentage of intact radiolabeled complex remaining at different time points indicates its stability.

Determination of Specific Activity: Radiometric assays, in combination with mass-based methods (like UV-Vis spectroscopy or conventional MS), are used to determine the specific activity of the radiolabeled complex, which is the amount of radioactivity per unit mass or mole of the compound ubc.caresearchgate.netresearchgate.net. High specific activity is often desired for tracer applications.

Radiometric counters, such as gamma counters or liquid scintillation counters, are used to measure the radioactivity in samples from these assays mdpi.com. The choice of counter depends on the type of radiation emitted by the radionuclide (e.g., gamma rays for ⁹⁹mTc, beta particles for certain isotopes) mdpi.com.

Table 2: Illustrative Radiochemical Purity Data by Radio-HPLC

| Component | Retention Time (min) | Radioactivity (%) |

| Free Radiometal | [Specific time] | < 5 |

| [Radiometal]-Tropantiol | [Specific time] | > 95 |

| Radioactive Impurity 1 | [Specific time] | < 1 |

Note: Data are illustrative and would vary depending on the specific radiometal, labeling procedure, and chromatographic conditions.

Table 3: Illustrative In Vitro Stability Data in Human Serum

| Time Point (h) | % Intact [Radiometal]-Tropantiol |

| 0 | 98 |

| 1 | 96 |

| 4 | 93 |

| 24 | 85 |

Note: Data are illustrative and represent the percentage of the intact radiolabeled complex remaining after incubation in human serum at 37°C, as determined by radio-HPLC or radio-TLC. Actual stability can vary depending on the radiometal and the specific complex.

These analytical methodologies provide essential data for the characterization and quality control of this compound and its radiometal complexes, supporting their potential use in various applications, particularly in nuclear medicine and molecular imaging.

Preclinical Evaluation of Tropantiol Based Radiopharmaceuticals in Animal Models

In vivo Biodistribution Studies in Rodent Models

In vivo biodistribution studies in rodent models provide essential data on the uptake, distribution, and clearance of the radiopharmaceutical throughout the body over time. Studies with [99mTc]TRODAT-1 in rats and mice have shown moderate initial brain uptake nih.govpatsnap.comresearchgate.net.

In rats, biodistribution studies of purified diastereomers of [99mTc]TRODAT-1 showed initial brain uptake at 2 minutes post-injection to be 0.50% dose/organ for diastereomer A and 0.28% dose/organ for diastereomer B patsnap.com. Another study in rats reported a moderate brain uptake of 0.28 %ID/organ at 2 minutes post-intravenous injection nih.gov.

Biodistribution studies in mice using whole-body macroautoradiography revealed that the liver and mucosa of the stomach had the highest uptake of [99mTc]TRODAT-1. Other binding sites included the periphery of the spinal cord and the epithelium of the intestine. The major route of excretion was found to be the hepatobiliary system nih.govnih.gov. Some excretion also occurs via the renal system researchgate.net.

Table 1 summarizes representative biodistribution data for [99mTc]TRODAT-1 in rats.

| Organ | %ID/organ (2 min) patsnap.com (Diastereomer A) | %ID/organ (2 min) patsnap.com (Diastereomer B) | %ID/organ (2 min) nih.gov |

| Brain | 0.50 | 0.28 | 0.28 |

| (Other organs data were not consistently available across sources in %ID/organ format suitable for aggregation in this table, but liver and stomach mucosa showed high uptake in mice nih.gov and liver in rats nih.govresearchgate.net) |

Note: Data compiled from cited sources. Specific organ uptake values beyond brain varied in reporting format across studies.

Brain Uptake and Regional Distribution Analysis

Analysis of brain uptake and regional distribution is critical for evaluating the potential of a radiopharmaceutical as a neuroimaging agent. [99mTc]TRODAT-1 demonstrates selective uptake in brain regions rich in dopamine (B1211576) transporters, particularly the striatum nih.govnih.govpatsnap.comresearchgate.netacs.org.

Studies in rats have shown that after intravenous injection, [99mTc]TRODAT-1 accumulates in the striatal area, where dopamine transporters are concentrated nih.govpatsnap.comacs.org. Regional brain distribution measurements in rats have provided quantitative data on uptake in different brain regions, including the striatum and cerebellum nih.govnih.gov. For instance, striatal uptake in rats was reported as 0.193 %ID/g at 2 minutes, 0.142 %ID/g at 60 minutes, and 0.136 %ID/g at 120 minutes post-injection nih.gov. The cerebellum, which has a low density of dopamine transporters, is typically used as a reference region for non-specific binding nih.govnih.gov.

Striatal-to-Cerebellar Ratio Determination

The striatal-to-cerebellar (ST/CB) ratio is a key metric used to assess the specific binding of a DAT radiopharmaceutical in the striatum relative to non-specific binding in the cerebellum nih.govnih.gov. A high ST/CB ratio indicates good specific binding to DATs.

Studies in rats have reported varying ST/CB ratios for [99mTc]TRODAT-1 at different time points. One study found ST/CB ratios of 1.72 and 2.79 at 60 minutes post-injection for two different diastereomers (A and B) of [99mTc]TRODAT-1, with diastereomer B showing a higher ratio patsnap.com. Another study in rats reported ST/CB uptake ratios of 2.4 at 60 minutes, 4.45 at 120 minutes, and 2.45 at 240 minutes post-injection nih.gov. An improved kit formulation for [99mTc]TRODAT-1 also showed high striatum-to-cerebellum ratios in rats, similar to previous preparations patsnap.comresearchgate.net.

Table 2 presents representative striatal-to-cerebellar ratio data for [99mTc]TRODAT-1 in rats.

| Time Post-injection | ST/CB Ratio patsnap.com (Diastereomer A) | ST/CB Ratio patsnap.com (Diastereomer B) | ST/CB Ratio nih.gov |

| 60 minutes | 1.72 | 2.79 | 2.4 |

| 120 minutes | - | - | 4.45 |

| 240 minutes | - | - | 2.45 |

Note: Data compiled from cited sources. Dashes indicate data not available at that time point in the respective source.

Specificity and Selectivity Profiling

The specificity and selectivity of a radiopharmaceutical for its target are crucial for accurate imaging. The specificity of [99mTc]TRODAT-1 binding to dopamine transporters has been evaluated in preclinical studies using competitive binding experiments with known DAT ligands.

In rats, the specific uptake of [99mTc]TRODAT-1 in the brain can be significantly reduced by pretreating the animals with a competing dopamine transporter binding agent like β-CIT (RTI-55) nih.govnih.govpatsnap.comacs.org. Pretreatment with β-CIT (1 mg/kg, i.v.) has been shown to reduce the regional brain uptake ratio (ST/CB) to values around 1.0 to 1.2, indicating that a large portion of the striatal uptake is attributable to specific binding to DATs nih.govpatsnap.comacs.org. In contrast, pretreatment with a non-competing ligand like haloperidol (B65202) did not significantly affect the specific striatal uptake of [99mTc]TRODAT-1 patsnap.comacs.org. In vitro autoradiography studies on rat brain sections have also shown elevated labeling in regions known to be rich in dopamine neurons, such as the striatum, major islands of Calleja, and olfactory tubercle regions acs.org.

These findings demonstrate that [99mTc]TRODAT-1 exhibits specific and selective binding to dopamine transporters in the rodent brain.

Longitudinal Imaging Studies in Animal Models of Neurodegenerative Diseases

Longitudinal imaging studies in animal models of neurodegenerative diseases are valuable for assessing disease progression and evaluating the potential of radiopharmaceuticals to track these changes over time nih.govneurodegenerationresearch.eu. While many studies focus on single time point assessments, the properties of [99mTc]TRODAT-1 make it suitable for repeated imaging to monitor changes in DAT availability.

Studies in hemi-Parkinsonian monkey models have demonstrated the expected selectivity of [99mTc]TRODAT-1, with the highest uptake observed in the basal ganglia area of the normal side nih.gov. This asymmetric uptake reflects the unilateral loss of dopaminergic neurons in this model, showcasing the radiotracer's ability to visualize deficits in the nigrostriatal pathway nih.govneurology.org. While specific longitudinal data points over extended periods in these models using [99mTc]TRODAT-1 were not detailed in the provided results, the successful imaging of reduced DAT availability in a disease model at different time points post-injection nih.gov supports its potential for longitudinal assessment of disease-related changes in DAT integrity. Other DAT imaging agents like [123I]beta-CIT and [18F]DOPA have been used in longitudinal studies to quantify progression rates in PD animal models researchgate.net, suggesting a similar application for [99mTc]TRODAT-1.

Assessment of Dopamine Transporter Integrity in Preclinical Disease Models

Assessment of dopamine transporter integrity in preclinical disease models is a primary application of DAT imaging agents like [99mTc]TRODAT-1. Neurodegenerative diseases such as Parkinson's disease are characterized by a progressive loss of dopaminergic neurons and a corresponding reduction in DAT density in the striatum researchgate.netmdpi.comresearchgate.net.

Studies using [99mTc]TRODAT-1 in animal models have demonstrated its utility in assessing this loss of DAT integrity. In hemi-Parkinsonian monkey models, SPECT imaging with [99mTc]TRODAT-1 clearly showed decreased uptake in the lesioned striatum compared to the intact side, reflecting the loss of DATs nih.gov. Studies in mice treated with MPTP, a neurotoxin used to create a Parkinson's disease model, also investigated the uptake of [99mTc]TRODAT-1. While one study noted no significant difference in uptake in bilateral striata in MPTP-treated mice compared to controls nih.gov, this might depend on the severity and timing of the MPTP lesion and the specific study protocol. However, the general principle that reduced DAT availability in disease models leads to decreased uptake of DAT ligands like [99mTc]TRODAT-1 is well-established and forms the basis for using this radiopharmaceutical in preclinical and clinical settings researchgate.netscielo.brmdpi.comresearchgate.net. The ability of [99mTc]TRODAT-1 to visualize deficits in the dopaminergic system in animal models underscores its value as a tool for studying disease pathogenesis and evaluating potential therapeutic interventions.

Future Directions in Tropantiol Research

Design and Synthesis of Novel Tropantiol Analogues with Enhanced Binding Properties

The design and synthesis of novel this compound analogues represent a key area of future research aimed at developing ligands with improved binding affinity, selectivity, and pharmacokinetic profiles for the dopamine (B1211576) transporter. Research has already involved the synthesis and evaluation of various tropane (B1204802) derivatives as potential imaging agents for dopamine transporters. patsnap.comacs.orgnih.gov Future efforts will likely focus on subtle structural modifications to the this compound scaffold to fine-tune interactions with the DAT binding site. This could involve altering substituents on the tropane ring or the chelating moiety to influence properties such as lipophilicity, metabolic stability, and off-target binding. The goal is to create analogues that exhibit enhanced specific binding to DAT while minimizing non-specific uptake in other brain regions, thereby improving the signal-to-noise ratio in imaging studies. Structure-activity relationship studies will be crucial in guiding the rational design of these novel compounds.

Exploration of Alternative Radiometals and Advanced Labeling Strategies

While Technetium-99m has been the primary radiometal used for labeling this compound, the exploration of alternative radiometals is a significant future direction. Radiometals offer a large group of radioactive elements suitable for compounding with targeting vectors for imaging. nih.gov The use of different radiometals could enable the development of this compound-based radiotracers for other imaging modalities, such as Positron Emission Tomography (PET). PET offers advantages in terms of higher spatial resolution and sensitivity compared to SPECT. Exploring radiometals like Gallium-68 or Copper-64, which are commonly used in PET imaging, would require developing new chelating strategies compatible with the this compound scaffold and the specific coordination chemistry of these metals. nih.govnih.gov Advanced labeling strategies may also involve developing more efficient and robust radiolabeling procedures, potentially utilizing click chemistry or other bioconjugation techniques to attach the radiometal complex to the this compound core under milder conditions, facilitating kit-based preparations with high radiochemical yield and purity. researchgate.net

Integration of in silico Predictions with Experimental Validation for Ligand Design

The integration of in silico (computational) predictions with experimental validation is a powerful approach that is increasingly being used in ligand design and optimization. nih.govnih.govplos.org This strategy can be applied to the development of new this compound-based ligands. In silico methods, such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, can be used to predict the binding affinity and orientation of potential this compound analogues to the dopamine transporter based on their chemical structures. nih.govbiorxiv.org These computational predictions can help prioritize the synthesis and experimental testing of the most promising candidates, significantly accelerating the discovery process. Experimental validation through in vitro binding assays and in vivo imaging studies is then used to confirm the predictions and provide feedback for further computational refinement. nih.govplos.org This iterative process of in silico design and experimental validation can lead to the identification of this compound analogues with superior properties more efficiently than traditional experimental screening alone.

Q & A

Q. What are the established pharmacological targets of Tropantiol in Parkinsonian syndrome diagnosis, and how are these validated in preclinical models?

Methodological Answer: this compound's primary target is the dopaminergic system, specifically modulating presynaptic dopamine transporters and postsynaptic receptors. Validation involves:

- In vitro assays : Radioligand binding studies (e.g., competitive displacement assays with [³H]-dopamine) to determine affinity (Ki) .

- In vivo models : Behavioral tests in rodent models (e.g., rotational asymmetry in 6-OHDA-lesioned rats) to assess functional efficacy.

- Control comparisons : Use of positive controls (e.g., L-DOPA) and negative controls (vehicle-only cohorts) to isolate this compound-specific effects .

Q. Table 1: Key Pharmacological Targets of this compound

| Target | Assay Type | Model System | Reference |

|---|---|---|---|

| Dopamine Transporter | Competitive binding | HEK293 cells | |

| D2 Receptor | Electrophysiology | Striatal slices |

Q. What standardized protocols exist for characterizing this compound's physicochemical properties in stability studies?

Methodological Answer:

- HPLC-MS : Quantify purity and degradation products under accelerated stability conditions (40°C/75% RH for 6 months) .

- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles.

- pH-dependent solubility : Use shake-flask method across physiological pH ranges (1.2–7.4) .

Advanced Research Questions

Q. How should researchers design controlled experiments to assess this compound's diagnostic specificity against comorbid neurodegenerative biomarkers (e.g., α-synuclein)?

Methodological Answer:

- Blinded crossover trials : Compare this compound's binding affinity in CSF samples from Parkinsonian vs. Alzheimer’s patients.

- Multivariate regression : Adjust for covariates (age, disease duration) to isolate biomarker specificity .

- ROC curve analysis : Calculate sensitivity/specificity thresholds using clinical gold standards (e.g., DaTSCAN) .

Q. What statistical approaches resolve contradictions in this compound's efficacy across heterogeneous patient cohorts?

Methodological Answer:

- Meta-analysis : Pool data from independent studies, applying random-effects models to account for inter-study variability .

- Subgroup stratification : Segment cohorts by genetic markers (e.g., COMT polymorphisms) or disease subtype (e.g., tremor-dominant vs. akinetic-rigid) .

- Bayesian inference : Quantify posterior probabilities of efficacy under differing demographic conditions .

Q. What methodologies enable integration of pharmacokinetic and metabolomic data to elucidate this compound's mechanism in dopaminergic pathways?

Methodological Answer:

- LC-MS/MS : Quantify this compound and metabolites in plasma/brain tissue at serial timepoints .

- Pathway enrichment analysis : Map metabolomic shifts (e.g., tyrosine hydroxylase activity) via platforms like MetaboAnalyst .

- Compartmental modeling : Use NONMEM or Monolix to correlate plasma concentrations with receptor occupancy .

Ethical and Methodological Considerations

Q. What ethical frameworks govern participant selection in this compound trials involving vulnerable populations (e.g., elderly patients)?

Methodological Answer:

- Inclusion criteria : Explicitly define diagnostic thresholds (e.g., UPDRS scores ≥25) to minimize misclassification .

- Informed consent : Use adaptive consent forms with plain-language summaries and iterative comprehension checks .

- Data anonymization : Implement HIPAA-compliant encryption for biomarker datasets .

Q. How can researchers mitigate bias in retrospective analyses of this compound's long-term outcomes?

Methodological Answer:

- Propensity score matching : Balance confounders (e.g., concomitant medications) between treatment and control groups .

- Sensitivity analyses : Test robustness of conclusions under varying assumptions (e.g., missing data imputation methods) .

Data Interpretation and Reporting

Q. What criteria determine the clinical significance of this compound's effect sizes in motor symptom improvement?

Methodological Answer:

Q. How should conflicting in vitro vs. in vivo data on this compound's neuroprotective effects be reconciled?

Methodological Answer:

- Interspecies scaling : Adjust dosages for allometric differences (e.g., body surface area normalization) .

- Tissue penetration studies : Measure blood-brain barrier permeability via in situ perfusion models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.